6-Fluoro-4H-benzo[d][1,3]dioxin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1,3-benzodioxin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOKGRWCEJHDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(C=C(C=C2)F)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493164 | |
| Record name | 6-Fluoro-2H,4H-1,3-benzodioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61702-21-4 | |
| Record name | 6-Fluoro-2H,4H-1,3-benzodioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Fluoro 4h Benzo D 1 2 Dioxin 4 One and Its Derivatives
General Approaches to the 4H-Benzo[d]chemicalbook.comtandfonline.comdioxin-4-one Core Structure
The foundational 4H-benzo[d] chemicalbook.comtandfonline.comdioxin-4-one skeleton is a versatile intermediate, and several effective methods for its synthesis have been developed. nih.gov These methods often begin with readily available precursors like salicylic (B10762653) acid and employ various cyclization strategies.
The formation of the 1,3-dioxin-4-one ring system is frequently achieved through the intramolecular cyclization of a suitable phenolic precursor. Salicylic acid and its derivatives are the most prominent starting materials for this approach. nih.gov The reaction involves the carboxyl group and the phenolic hydroxyl group reacting with a C1 synthon (a molecule or reagent that contributes a single carbon atom) to close the six-membered heterocyclic ring. This fundamental transformation underscores many of the more complex methods detailed in subsequent sections.
An efficient and direct route to substituted 4H-benzo[d] chemicalbook.comtandfonline.comdioxin-4-ones involves the reaction of salicylic acids with acetylenic esters. rsc.org This method is typically mediated by a copper(I) iodide (CuI) catalyst in the presence of a base such as sodium bicarbonate (NaHCO₃) in an acetonitrile (B52724) solvent. nih.govrsc.org The reaction proceeds via a CuI-mediated addition of the salicylic acid to the acetylenic ester, followed by an intramolecular cyclization to form the final product. nih.govresearchgate.net This strategy is effective for both mono- and disubstituted acetylenic esters. nih.govrsc.org
Table 1: Copper-Catalyzed Synthesis from Salicylic Acid and Acetylenic Esters
| Starting Materials | Catalyst/Base | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| 2-hydroxybenzoic acid, Diethyl acetylenedicarboxylate | CuI / NaHCO₃ | Acetonitrile | 80 °C | Ethyl 2-(2-ethoxy-2-oxoethyl)-4-oxo-4H-benzo[d] chemicalbook.comtandfonline.comdioxine-2-carboxylate | rsc.org |
In a move towards greener and more practical chemistry, catalyst- and additive-free methods for constructing the 4H-benzo[d] chemicalbook.comtandfonline.comdioxin-4-one ring have been developed. rsc.org One such protocol involves the reaction of salicylic acids with dichloromethane (B109758) (DCM), which serves as the C1 source, in the presence of a base like potassium phosphate (B84403). nih.govscispace.com The absence of a metal catalyst makes this transformation attractive due to its simplicity, reduced cost, and lower environmental impact. rsc.org
A sophisticated copper-catalyzed tandem reaction provides another pathway to the benzodioxinone core. This method utilizes ortho-halobenzoic acids, potassium hydroxide (B78521), and dichloromethane. nih.gov The reaction is catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂) and involves a sequence of transformations, including the hydroxylation of the aryl-halogen bond and a double Williamson etherification with dichloromethane to construct the target heterocycle. nih.govscispace.com
Strategies for Introducing the Fluoro Moiety
The introduction of a fluorine atom onto the benzodioxinone scaffold is a key step in the synthesis of the target compound. This can be achieved either by direct fluorination of the pre-formed ring system or by employing a starting material that is already fluorinated.
Electrophilic fluorination is a powerful method for the direct installation of fluorine onto organic molecules. Reagents such as Selectfluor are used to introduce a fluorine atom onto electron-rich aromatic or heterocyclic systems. In the context of related heterocycles, an Ag₂O/Selectfluor-promoted intramolecular cyclization of 2-methylthiobenzamides has been used to synthesize 2,3-dihydro-4H-benzo[e] chemicalbook.comtandfonline.comthiazin-4-ones, demonstrating the utility of electrophilic fluorine sources in tandem with cyclization. nih.gov
However, the direct electrophilic fluorination of the 4H-benzo[d] chemicalbook.comtandfonline.comdioxin-4-one ring is not widely reported. A more common and often more efficient strategy for synthesizing 6-fluoro-4H-benzo[d] chemicalbook.comtandfonline.comdioxin-4-one is to begin with a fluorinated precursor. The synthesis of 4-fluorosalicylic acid, for example, can be accomplished from precursors like 4-fluorotoluene (B1294773) or m-fluorophenol. A high-yield synthesis involves the reaction of 2,4-difluorobenzoic acid with sodium hydroxide in dimethyl sulfoxide (B87167), achieving a 90% yield of 4-fluorosalicylic acid. chemicalbook.com This fluorinated salicylic acid can then be subjected to one of the cyclization methods described in section 2.1 to yield the final 6-fluoro-4H-benzo[d] chemicalbook.comtandfonline.comdioxin-4-one product.
Table 2: Mentioned Chemical Compounds
| Compound Name | Role in Synthesis |
|---|---|
| 6-Fluoro-4H-benzo[d] chemicalbook.comtandfonline.comdioxin-4-one | Target Compound |
| 4H-benzo[d] chemicalbook.comtandfonline.comdioxin-4-one | Core Structure/Intermediate |
| Salicylic Acid | Starting Material/Phenolic Precursor |
| 4-Fluorosalicylic Acid | Fluorinated Starting Material |
| Acetylenic Esters | Reactant for Cyclization |
| Diethyl acetylenedicarboxylate | Specific Acetylenic Ester |
| Copper(I) Iodide (CuI) | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | Base |
| Acetonitrile | Solvent |
| Dichloromethane (DCM) | C1 Synthon/Reactant |
| Potassium Phosphate | Base |
| ortho-Halobenzoic Acids | Starting Material |
| Copper(II) Acetate (Cu(OAc)₂) | Catalyst |
| Potassium Hydroxide (KOH) | Base |
| Selectfluor | Electrophilic Fluorinating Agent |
| Silver(I) Oxide (Ag₂O) | Promoter |
| 2-methylthiobenzamides | Precursor for related heterocycles |
| 4-fluorotoluene | Precursor for 4-Fluorosalicylic Acid |
| m-fluorophenol | Precursor for 4-Fluorosalicylic Acid |
| 2,4-difluorobenzoic acid | Precursor for 4-Fluorosalicylic Acid |
| Sodium Hydroxide (NaOH) | Base/Reactant |
Nucleophilic Substitution with Fluoride (B91410) Sources
Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed method for the introduction of fluorine into aromatic rings. This strategy involves the displacement of a suitable leaving group by a nucleophilic fluoride source. For the synthesis of 6-Fluoro-4H-benzo[d] rsc.orgscispace.comdioxin-4-one, this would typically require a precursor molecule, such as a 6-nitro or 6-halo-substituted 4H-benzo[d] rsc.orgscispace.comdioxin-4-one.
The reaction mechanism hinges on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. In the context of the target molecule, the carbonyl group and the ring oxygen atom of the dioxinone core contribute to the activation of the aromatic ring for nucleophilic attack.
Common fluoride sources for such transformations include anhydrous potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF). The choice of fluoride salt, solvent, and reaction temperature is critical for achieving high yields and minimizing side reactions. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane (B150427) are typically used to enhance the nucleophilicity of the fluoride ion. Phase-transfer catalysts, such as crown ethers (e.g., 18-crown-6), are often employed in conjunction with KF to improve its solubility and reactivity.
While this method is theoretically applicable, specific literature detailing the synthesis of 6-Fluoro-4H-benzo[d] rsc.orgscispace.comdioxin-4-one via nucleophilic displacement of a leaving group at the 6-position is not extensively documented. However, the successful application of SNAr in the synthesis of other complex fluorinated heterocycles supports its potential viability for this target.
Fluorination of Unsubstituted and Substituted Dioxinones
An alternative to nucleophilic substitution is the direct fluorination of a pre-formed benzodioxinone ring or a suitable precursor, such as salicylic acid. This approach can involve electrophilic fluorination, where an electron-rich aromatic ring attacks an electrophilic fluorine source.
Given the challenges of controlling regioselectivity in direct fluorination of the benzodioxinone scaffold, a more strategic and commonly reported approach involves the synthesis and subsequent cyclization of a fluorinated precursor. The synthesis of 5-fluorosalicylic acid is a well-established process and provides a key intermediate for constructing the target molecule. researchgate.net
Synthesis of 5-Fluorosalicylic Acid : This precursor can be prepared from commercially available starting materials like 4-fluorophenol. researchgate.net
Cyclization to form the Dioxinone Ring : The resulting 5-fluorosalicylic acid can then be cyclized to form the 6-fluoro-4H-benzo[d] rsc.orgscispace.comdioxin-4-one. Several methods have been reported for the synthesis of the 4H-benzo[d] rsc.orgscispace.comdioxin-4-one core from salicylic acids, which are applicable here. rsc.orgscispace.comnih.govrsc.orgresearchgate.net One common method involves the reaction with a methylene (B1212753) donor under basic conditions. nih.gov
The table below outlines a representative synthesis based on this precursor strategy.
| Step | Reactant(s) | Reagents & Conditions | Product | Description |
|---|---|---|---|---|
| 1 | 5-Fluorosalicylic Acid | Dichloromethane (CH₂Cl₂), Potassium Phosphate (K₃PO₄), DMF, Heat | 6-Fluoro-4H-benzo[d] rsc.orgscispace.comdioxin-4-one | This step involves the cyclization of the fluorinated salicylic acid precursor. The reaction utilizes dichloromethane as the source of the methylene bridge in the dioxinone ring, facilitated by a base such as potassium phosphate in a polar aprotic solvent. nih.gov |
Targeted Synthesis of Specific 6-Fluoro-4H-benzo[d]rsc.orgscispace.comdioxin-4-one Analogs and Related Fluorinated Benzodioxin Derivatives
The synthesis of analogs of 6-fluoro-4H-benzo[d] rsc.orgscispace.comdioxin-4-one and related fluorinated benzodioxin derivatives is of significant interest for structure-activity relationship (SAR) studies in drug discovery. These synthetic efforts often involve the modification of the core structure or the introduction of various substituents.
While direct analogs of 6-fluoro-4H-benzo[d] rsc.orgscispace.comdioxin-4-one are not widely reported, the synthesis of other fluorinated benzothiazole (B30560) and benzodioxine derivatives provides insight into the chemical strategies that can be employed. These syntheses often start from fluorinated anilines or phenols, which are then elaborated into the final heterocyclic systems.
For example, the synthesis of 6-fluoro benzothiazole derivatives often commences with 3-chloro-4-fluoroaniline. researchgate.netresearchgate.net This starting material can undergo a series of reactions to build the thiazole (B1198619) ring and subsequently introduce other functionalities. Similarly, the synthesis of other related fluorinated heterocyclic compounds demonstrates the versatility of using fluorinated building blocks in constructing complex molecular architectures.
The table below summarizes the synthesis of some related fluorinated heterocyclic compounds, illustrating the general strategies employed.
| Compound Class | Starting Material | Key Reaction Steps | Final Product Type |
|---|---|---|---|
| Fluorinated Benzothiazoles | 3-Chloro-4-fluoroaniline | 1. Reaction with potassium thiocyanate (B1210189). 2. Condensation with pyrazolone (B3327878) to form Schiff's base. 3. Cyclization with chloroacetyl chloride. researchgate.net | 6-Fluoro benzothiazole substituted pyrazolo azetidinones |
| Fluorinated Benzothiazole Thiadiazoles | 3-Chloro-4-fluoroaniline | 1. Synthesis of 2-amino-6-fluoro benzothiazole. 2. Reaction with hydrazine (B178648) hydrate (B1144303) and carbon disulfide. 3. Condensation with amines. researchgate.net | Fluoro-benzothiazole substituted thiadiazole derivatives |
These examples, while not direct analogs of 6-fluoro-4H-benzo[d] rsc.orgscispace.comdioxin-4-one, highlight the robust chemical methodologies available for the synthesis of diverse fluorinated heterocyclic systems, which could be adapted for the creation of novel analogs of the target compound.
Chemical Transformations and Derivatization Pathways of 6 Fluoro 4h Benzo D 1 2 Dioxin 4 One
Electrophilic Aromatic Substitution Reactions on the Fluorinated Aromatic Ring
Electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of 6-Fluoro-4H-benzo[d] masterorganicchemistry.comrsc.orgdioxin-4-one is governed by the directing and activating or deactivating effects of the existing substituents. The ring is substituted with a fluorine atom at position 6, an ether-like oxygen atom at position 5, and is fused to the dioxinone ring, which contains an acyl group attached at position 8a.
The substituents exert the following influences:
Fluorine (at C6): As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electrons through resonance. However, owing to its high electronegativity, it is also a deactivating group via the inductive effect.
Ether Oxygen (at C5): The oxygen atom is a strongly activating, ortho-, para-directing group because of its potent +R (resonance) effect, which donates electron density to the aromatic ring.
Acyl Group (part of the lactone): The carbonyl group of the ester is a deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance (-I, -R effects).
The combined effect of these substituents determines the regioselectivity of electrophilic attack. The powerful ortho-, para-directing influence of the ether oxygen at C5 will direct incoming electrophiles primarily to positions C7 and, to a lesser extent, C5 (ipso-substitution is unlikely). The fluorine at C6 also directs to C7 (para) and C5 (ortho). The deactivating, meta-directing acyl group directs away from the C7 and C5 positions relative to its point of attachment.
Therefore, the C7 position is the most electronically enriched and sterically accessible site for electrophilic attack. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield predominantly the 7-substituted derivative.
| Position | Influence of Substituents | Predicted Reactivity |
| C5 | Ortho to Fluorine, Ortho to Ether Oxygen | Activated, but sterically hindered. |
| C7 | Para to Ether Oxygen, Ortho to Acyl Linkage | Strongly activated and the most likely site for substitution. |
| C8 | Ortho to Acyl Linkage, Meta to Fluorine | Deactivated. |
Nucleophilic Additions and Substitutions at the Carbonyl Center
The carbonyl carbon (C4) of the dioxinone ring is electrophilic and serves as a primary site for nucleophilic attack. As a cyclic ester, it can undergo nucleophilic acyl substitution, which typically involves ring-opening.
Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily attack the carbonyl carbon. masterorganicchemistry.comwikipedia.org The reaction with esters generally proceeds via a double addition mechanism. youtube.comyoutube.com The initial nucleophilic attack leads to a tetrahedral intermediate, which then collapses, cleaving the C-O bond of the ester and opening the ring to form a ketone intermediate. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the organometallic reagent. youtube.com Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com
For example, reaction with two equivalents of methylmagnesium bromide followed by an acidic workup would be expected to cleave the dioxinone ring and produce a tertiary alcohol derivative of salicylaldehyde.
Reduction Reactions of the Carbonyl Group
The carbonyl group of the ester can be reduced using powerful hydride-donating reagents. The choice of reducing agent determines the outcome of the reaction.
Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally incapable of reducing esters or lactones under standard conditions (e.g., in methanol (B129727) at room temperature). libretexts.orgyoutube.com While it readily reduces aldehydes and ketones, the lower electrophilicity of the ester carbonyl in the dioxinone ring makes it resistant to attack by NaBH₄. researchgate.net Reduction of esters with NaBH₄ can sometimes be achieved under more forcing conditions or with the addition of Lewis acids to activate the carbonyl group, but selective reduction in the presence of more reactive functional groups is its primary application. reddit.com
| Reagent | Reactivity with Ester Carbonyl | Expected Product |
| LiAlH₄ | High | Ring opening and reduction to a diol. |
| NaBH₄ | Low (generally no reaction) | No reaction under standard conditions. |
Amidation Reactions and Salicylamide Formation from Dioxinone Derivatives
One of the most well-documented transformations of 4H-benzo[d] masterorganicchemistry.comrsc.orgdioxin-4-one derivatives is their reaction with primary amines to form N-substituted salicylamides. masterorganicchemistry.comrsc.org This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the carbonyl carbon and leading to the opening of the dioxinone ring.
The process is efficient and can often be carried out at room temperature in the presence of a base. youtube.com The reaction provides a direct route to functionalized salicylamides, which are important scaffolds in medicinal chemistry. masterorganicchemistry.com The versatility of this reaction has been demonstrated with various primary amines. researchgate.net However, secondary amines have been reported to be less effective in this transformation. youtube.com
| Dioxinone Derivative | Amine Nucleophile | Resulting Salicylamide Product | Yield (%) |
|---|---|---|---|
| 2-Methyl-2-phenyl-4H-benzo[d] masterorganicchemistry.comrsc.orgdioxin-4-one | n-Propylamine | N-(n-Propyl)-2-(1-hydroxy-1-phenylethyl)benzamide | 72 |
| 2-Methyl-2-phenyl-4H-benzo[d] masterorganicchemistry.comrsc.orgdioxin-4-one | Isopropylamine | N-Isopropyl-2-(1-hydroxy-1-phenylethyl)benzamide | 65 |
| 2-Methyl-2-phenyl-4H-benzo[d] masterorganicchemistry.comrsc.orgdioxin-4-one | Benzylamine | N-Benzyl-2-(1-hydroxy-1-phenylethyl)benzamide | 78 |
| 2-Methyl-2-phenyl-4H-benzo[d] masterorganicchemistry.comrsc.orgdioxin-4-one | Cyclohexylamine | N-Cyclohexyl-2-(1-hydroxy-1-phenylethyl)benzamide | 68 |
Table adapted from research on related benzodioxinone derivatives. masterorganicchemistry.comrsc.orgyoutube.com
Stereoselective Derivatization Strategies
Stereoselective synthesis involving 6-Fluoro-4H-benzo[d] masterorganicchemistry.comrsc.orgdioxin-4-one aims to control the three-dimensional arrangement of atoms in its derivatives, which is crucial for applications in fields like pharmacology.
Diastereomers are stereoisomers that are not mirror images of each other. They can be formed when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. The 6-Fluoro-4H-benzo[d] masterorganicchemistry.comrsc.orgdioxin-4-one molecule itself is prochiral. If a substituent is introduced at the C2 position that bears a stereocenter, the C2 carbon becomes chiral. If a subsequent reaction introduces another stereocenter elsewhere in the molecule, a pair of diastereomers (e.g., threo and erythro isomers) may be formed.
Because diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention), they can be separated using standard laboratory techniques such as fractional crystallization or chromatography (e.g., column chromatography or HPLC).
Chiral induction, or asymmetric synthesis, refers to the preferential formation of one enantiomer or diastereomer over the other. msu.edu This can be achieved by reacting the prochiral 6-Fluoro-4H-benzo[d] masterorganicchemistry.comrsc.orgdioxin-4-one with a chiral reagent, or in the presence of a chiral catalyst or auxiliary.
For instance, a stereoselective reduction of a derivative containing a ketone could be achieved using a chiral reducing agent, leading to an excess of one enantiomeric alcohol. Another strategy is "chiral pool" synthesis, where a chiral building block, often derived from natural products like amino acids or sugars, is incorporated into the molecule to direct the stereochemical outcome of subsequent reactions. numberanalytics.comnumberanalytics.com While specific examples for 6-Fluoro-4H-benzo[d] masterorganicchemistry.comrsc.orgdioxin-4-one are not extensively documented, these established principles of asymmetric synthesis represent viable strategies for its stereoselective derivatization.
Post-Synthetic Modifications and Functional Group Interconversions (e.g., Thiocyanate (B1210189), Azide (B81097), Triazole)
The introduction of thiocyanate, azide, and triazole functionalities onto the 6-fluoro-4H-benzo[d] rsc.orgorganic-chemistry.orgdioxin-4-one scaffold represents a significant avenue for the development of novel derivatives with potentially diverse chemical and biological activities. While direct experimental data for these specific transformations on this fluorinated benzodioxinone is not extensively documented in the current literature, plausible synthetic pathways can be proposed based on established methodologies in organic chemistry for the functionalization of fluoroarenes and related heterocyclic systems.
The primary strategy for introducing these functional groups would likely involve a two-step sequence: first, the nucleophilic aromatic substitution (SNAr) of the fluorine atom to introduce an amino group, followed by the conversion of the resulting amine into a diazonium salt. This versatile intermediate can then be readily transformed into the desired thiocyanate or azide. The azide derivative can be further elaborated into a triazole via cycloaddition reactions.
Pathway 1: Synthesis of 6-Amino-4H-benzo[d] rsc.orgorganic-chemistry.orgdioxin-4-one
The initial and crucial step involves the conversion of the 6-fluoro derivative to the 6-amino counterpart. The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the carbonyl group in the dioxinone ring. Reaction with a suitable nitrogen nucleophile, such as ammonia (B1221849) or a protected amine, would yield the corresponding 6-amino-4H-benzo[d] rsc.orgorganic-chemistry.orgdioxin-4-one.
Table 1: Proposed Reaction Conditions for Amination
| Reagent | Solvent | Conditions | Product |
|---|---|---|---|
| Ammonia (aq. or gas) | DMSO, NMP | High Temperature, Pressure | 6-Amino-4H-benzo[d] rsc.orgorganic-chemistry.orgdioxin-4-one |
| Sodium amide (NaNH₂) | Liquid Ammonia | Low Temperature | 6-Amino-4H-benzo[d] rsc.orgorganic-chemistry.orgdioxin-4-one |
Pathway 2: Diazotization and Subsequent Functionalization
The synthesized 6-amino-4H-benzo[d] rsc.orgorganic-chemistry.orgdioxin-4-one can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.net This diazonium salt is a versatile intermediate for the introduction of various functional groups.
Synthesis of 6-Thiocyanato-4H-benzo[d] rsc.orgorganic-chemistry.orgdioxin-4-one: The diazonium salt can be treated with a thiocyanate salt, such as potassium thiocyanate or sodium thiocyanate, often in the presence of a copper catalyst (Sandmeyer reaction), to yield the 6-thiocyanato derivative. organic-chemistry.orgresearchgate.net
Synthesis of 6-Azido-4H-benzo[d] rsc.orgorganic-chemistry.orgdioxin-4-one: Similarly, the diazonium salt can be reacted with sodium azide to produce 6-azido-4H-benzo[d] rsc.orgorganic-chemistry.orgdioxin-4-one. researchgate.netorganic-chemistry.org This reaction is typically efficient and provides a key precursor for the synthesis of triazoles.
Table 2: Proposed Reactions of 6-Diazonium-4H-benzo[d] rsc.orgorganic-chemistry.orgdioxin-4-one Salt
| Reagent | Catalyst | Product |
|---|---|---|
| Potassium Thiocyanate (KSCN) | Copper(I) salt | 6-Thiocyanato-4H-benzo[d] rsc.orgorganic-chemistry.orgdioxin-4-one |
Pathway 3: Synthesis of Triazole Derivatives
The 6-azido-4H-benzo[d] rsc.orgorganic-chemistry.orgdioxin-4-one is an ideal substrate for the construction of 1,2,3-triazole rings via 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org The most common and efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which regioselectively yields the 1,4-disubstituted triazole. rsc.orgresearchgate.netnih.gov
This reaction involves treating the aryl azide with a terminal alkyne in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. This methodology is known for its high yields, mild reaction conditions, and broad functional group tolerance.
Table 3: Proposed Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne Substrate | Copper Source | Reducing Agent | Product |
|---|---|---|---|
| Phenylacetylene | CuSO₄·5H₂O | Sodium Ascorbate | 6-(4-Phenyl-1H-1,2,3-triazol-1-yl)-4H-benzo[d] rsc.orgorganic-chemistry.orgdioxin-4-one |
| Propargyl alcohol | CuI | - | 6-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-4H-benzo[d] rsc.orgorganic-chemistry.orgdioxin-4-one |
Advanced Spectroscopic Elucidation of 6 Fluoro 4h Benzo D 1 2 Dioxin 4 One Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D techniques, a complete picture of the molecular framework can be assembled.
The ¹H NMR spectrum of 6-Fluoro-4H-benzo[d] rsc.orgnih.govdioxin-4-one is expected to exhibit distinct signals corresponding to the aromatic and methylene (B1212753) protons. The aromatic region will be particularly informative due to the influence of the fluorine substituent and the dioxinone ring. The protons on the benzene (B151609) ring will display characteristic splitting patterns (coupling) with each other and with the fluorine atom.
The protons H-5, H-7, and H-8 on the aromatic ring will show complex splitting due to ortho, meta, and para couplings, as well as coupling to the ¹⁹F nucleus. The methylene protons of the dioxin ring (H-2) are expected to appear as a singlet further downfield.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-5 | 7.0 - 7.2 | dd | J(H-5, H-7) ≈ 2-3 Hz, J(H-5, F) ≈ 8-10 Hz |
| H-7 | 7.3 - 7.5 | ddd | J(H-7, H-8) ≈ 8-9 Hz, J(H-7, F) ≈ 4-6 Hz, J(H-7, H-5) ≈ 2-3 Hz |
| H-8 | 7.8 - 8.0 | d | J(H-8, H-7) ≈ 8-9 Hz |
| H-2 | 5.3 - 5.5 | s | - |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the electronegative fluorine atom will significantly influence the chemical shifts of the carbon atoms in the aromatic ring, with the carbon directly attached to the fluorine (C-6) showing a large chemical shift and a strong one-bond carbon-fluorine coupling (¹JCF). Other carbons in the ring will also exhibit smaller two-, three-, and four-bond couplings to fluorine.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |
| C-2 | 65 - 70 | - |
| C-4 | 160 - 165 | ~2-4 |
| C-4a | 115 - 120 | ~20-25 |
| C-5 | 110 - 115 | ~20-25 |
| C-6 | 160 - 165 (d) | ~240-260 |
| C-7 | 115 - 120 | ~8-10 |
| C-8 | 125 - 130 | ~2-4 |
| C-8a | 150 - 155 | ~2-4 |
Note: These are estimated values. The carbon directly bonded to fluorine (C-6) will appear as a doublet due to one-bond coupling.
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed. These techniques correlate signals from different nuclei, providing a detailed structural map.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, confirming the connectivity between the aromatic protons H-5, H-7, and H-8.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the molecular formula.
For 6-Fluoro-4H-benzo[d] rsc.orgnih.govdioxin-4-one (C₈H₅FO₃), the expected exact mass would be calculated. The mass spectrum would show a prominent molecular ion peak [M]⁺. The fragmentation pattern in the mass spectrum can also provide structural information. Key fragmentation pathways for the benzodioxinone scaffold may involve the loss of CO, CO₂, and cleavage of the dioxinone ring. The presence of fluorine would be evident in the isotopic pattern of the fragment ions.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Description |
| [C₈H₅FO₃]⁺ | 168.0223 | Molecular Ion (M⁺) |
| [C₇H₅FO₂]⁺ | 140.0270 | Loss of CO |
| [C₇H₅F]⁺ | 112.0375 | Loss of CO₂ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-Fluoro-4H-benzo[d] rsc.orgnih.govdioxin-4-one would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the electronic environment.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1750 | Strong | C=O stretch (ester in a six-membered ring) |
| 1600, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~ 1250 | Strong | C-O-C asymmetric stretch (dioxin ring) |
| ~ 1100 | Strong | C-F stretch |
The carbonyl stretching frequency is expected to be relatively high due to the ester-like nature within the six-membered ring. oregonstate.eduudel.edu
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. youtube.com The benzodioxinone system constitutes a chromophore that is expected to absorb in the UV region. The absorption spectrum would likely show multiple bands corresponding to π → π* and n → π* transitions. The position and intensity of these absorption maxima can be influenced by the solvent polarity. The absorption bands for benzodioxinone are expected around 325 nm. acs.org
Expected UV-Vis Absorption Data (in a non-polar solvent like hexane):
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~ 230 - 250 | High | π → π* (aromatic system) |
| ~ 280 - 300 | Medium | π → π* (conjugated system) |
| ~ 320 - 340 | Low | n → π* (carbonyl group) |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformational structure, and intermolecular interactions in the solid state. For a compound like 6-Fluoro-4H-benzo[d] nih.govmdpi.comdioxin-4-one, a single-crystal X-ray diffraction experiment would yield a detailed map of electron density, from which a model of the molecular structure can be built and refined.
The primary research findings from such an analysis would include the determination of the crystal system, space group, and the dimensions of the unit cell. Crucially, it would provide highly accurate measurements of bond lengths, bond angles, and torsion angles, confirming the geometry of the benzodioxin ring system and the effects of the fluorine and ketone substituents. Furthermore, the analysis would reveal the packing arrangement of molecules in the crystal lattice, elucidating any significant intermolecular interactions such as hydrogen bonds or π–π stacking that stabilize the solid-state structure.
If the compound crystallizes in a non-centrosymmetric space group, the analysis can also be used to determine the absolute configuration of chiral centers, which is a critical aspect for stereoisomerically pure compounds. Although 6-Fluoro-4H-benzo[d] nih.govmdpi.comdioxin-4-one itself is achiral, this capability is vital for chiral derivatives.
Specific crystallographic data for 6-Fluoro-4H-benzo[d] nih.govmdpi.comdioxin-4-one are not available in the searched literature. However, a typical data table from such an analysis would include the parameters shown below.
Table 1: Representative Crystallographic Data Parameters
| Parameter | Description | Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₉H₅FO₃ |
| Formula Weight | The mass of one mole of the compound. | 180.14 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Data not available |
| Space Group | The symmetry group of the crystal. | Data not available |
| a, b, c (Å) | The lengths of the unit cell edges. | Data not available |
| α, β, γ (°) | The angles between the unit cell edges. | Data not available |
| Volume (ų) | The volume of the unit cell. | Data not available |
| Z | The number of molecules per unit cell. | Data not available |
Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., HPLC)
Chromatographic techniques are indispensable tools for the separation, identification, and quantification of chemical compounds in a mixture. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile organic molecules like 6-Fluoro-4H-benzo[d] nih.govmdpi.comdioxin-4-one, serving as a primary method for assessing its purity.
In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation occurs based on the differential partitioning of the analyte and any impurities between the two phases. A detector, commonly a UV-Vis spectrophotometer, records the signal as the components elute from the column, generating a chromatogram. The purity of the sample is determined by comparing the area of the main peak corresponding to 6-Fluoro-4H-benzo[d] nih.govmdpi.comdioxin-4-one to the total area of all peaks.
For compounds that can exist as isomers (e.g., positional or stereoisomers), specialized chromatographic methods are employed for their separation. Chiral HPLC, using a stationary phase containing a chiral selector, is the standard method for separating enantiomers and determining the enantiomeric excess of a chiral compound. While the parent 6-Fluoro-4H-benzo[d] nih.govmdpi.comdioxin-4-one is achiral, derivatives with stereocenters would require such techniques for full characterization. The development of a robust HPLC method is a critical step in the quality control process for the synthesis and purification of this compound.
Detailed research findings on a specific HPLC method for 6-Fluoro-4H-benzo[d] nih.govmdpi.comdioxin-4-one were not found in the reviewed literature. A table outlining the typical parameters for such a method is presented below.
Table 2: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Description | Example Condition |
|---|---|---|
| Instrument | The HPLC system used for analysis. | Data not available |
| Column | The type of stationary phase used for separation. | Data not available |
| Mobile Phase | The solvent system used to elute the compound. | Data not available |
| Flow Rate | The speed at which the mobile phase is pumped. | Data not available |
| Detection | The wavelength used to detect the compound. | Data not available |
| Retention Time | The time at which the compound elutes from the column. | Data not available |
Computational Chemistry and Molecular Modeling of 6 Fluoro 4h Benzo D 1 2 Dioxin 4 One
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the structural and energetic properties of molecules.
Optimization of Molecular Geometries
This subsection would detail the process of finding the lowest energy conformation of the molecule. The calculation would yield precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of 6-Fluoro-4H-benzo[d] nih.govresearchgate.netdioxin-4-one in its ground state.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. This section would describe the energy levels and spatial distribution of these orbitals, indicating likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Molecular Electrostatic Potential (MESP) Surfaces
An MESP surface map illustrates the charge distribution within a molecule from the perspective of an approaching positive charge. This visual tool helps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for predicting intermolecular interactions and the sites of electrophilic and nucleophilic reactions.
Mulliken Charge Analysis
Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule. This subsection would present the calculated charge distribution on each atom of 6-Fluoro-4H-benzo[d] nih.govresearchgate.netdioxin-4-one, offering insights into its polarity and electrostatic interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Simulation
TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. This section would focus on simulating the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. The calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing a theoretical basis for experimental spectroscopic studies.
Until dedicated computational research on 6-Fluoro-4H-benzo[d] nih.govresearchgate.netdioxin-4-one is conducted and published, a detailed and data-rich analysis as outlined above cannot be provided.
Vibrational Frequency Analysis and Correlation with Experimental IR Data
No published studies were found that specifically detail the vibrational frequency analysis of 6-Fluoro-4H-benzo[d] nih.govresearchgate.netdioxin-4-one. Such an analysis would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to predict the infrared (IR) spectrum of the molecule. The calculated vibrational modes and their corresponding frequencies would then be correlated with experimental IR data to confirm the molecular structure and provide insights into the bonding characteristics of the compound. Without these foundational studies, a detailed discussion on this topic is not possible.
Molecular Dynamics Simulations to Investigate Conformational Space and Solvent Effects
There is a lack of available research on molecular dynamics (MD) simulations performed on 6-Fluoro-4H-benzo[d] nih.govresearchgate.netdioxin-4-one. MD simulations would be instrumental in exploring the conformational landscape of the molecule, identifying its most stable geometries, and understanding its dynamic behavior over time. Furthermore, these simulations could elucidate the effects of different solvents on the compound's structure and properties, which is crucial for understanding its behavior in various chemical and biological environments.
Pharmacophore Modeling and Virtual Screening Strategies for Molecular Interactions
Pharmacophore modeling for 6-Fluoro-4H-benzo[d] nih.govresearchgate.netdioxin-4-one has not been described in the accessible literature. This computational technique is vital in drug discovery for identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for this compound would serve as a template for virtual screening of large chemical libraries to identify other potentially active molecules that could interact with the same biological target. The absence of such studies limits the understanding of its potential as a therapeutic agent.
Quantitative Structure-Activity Relationship (QSAR) Studies based on Computational Parameters
No specific Quantitative Structure-Activity Relationship (QSAR) studies for 6-Fluoro-4H-benzo[d] nih.govresearchgate.netdioxin-4-one were identified. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 6-Fluoro-4H-benzo[d] nih.govresearchgate.netdioxin-4-one, this would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with a measured biological effect. Such models are valuable for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent compounds.
6 Fluoro 4h Benzo D 1 2 Dioxin 4 One As a Key Synthetic Scaffold and Intermediate
Role in the Construction of Diverse Complex Heterocyclic Systems
The 4H-benzo[d] beilstein-journals.orgnih.govdioxin-4-one core is recognized as a highly effective precursor for the synthesis of various heterocyclic systems. rsc.org This reactivity stems from the nature of the dioxinone ring, which can undergo ring-opening reactions when treated with nucleophiles. For instance, the reaction of 4H-benzo[d] beilstein-journals.orgnih.govdioxin-4-one derivatives with primary amines readily affords salicylamides in moderate to good yields. rsc.org
As a fluorinated analog, 6-Fluoro-4H-benzo[d] beilstein-journals.orgnih.govdioxin-4-one serves as a strategic starting material for introducing a fluorine atom into these complex structures. This allows for the generation of novel fluorinated heterocycles such as benzothiazoles, oxadiazoles, and benzodiazepines, which are scaffolds of significant interest in pharmacology. nih.govnih.govresearchgate.netnih.gov The reactivity of the dioxinone core provides a direct pathway to these and other complex systems, making the 6-fluoro derivative a crucial intermediate for creating libraries of fluorinated compounds for biological screening.
| Precursor Scaffold | Reactant/Condition | Resulting Heterocyclic System | Significance |
|---|---|---|---|
| 6-Fluoro-4H-benzo[d] beilstein-journals.orgnih.govdioxin-4-one | Primary Amines | N-substituted Fluorosalicylamides | Core of various biologically active molecules |
| 6-Fluoro-4H-benzo[d] beilstein-journals.orgnih.govdioxin-4-one | Hydrazides / Cyclodehydration | Fluorinated 1,3,4-Oxadiazoles | Scaffold with known antitumor and antimicrobial properties nih.gov |
| 6-Fluoro-4H-benzo[d] beilstein-journals.orgnih.govdioxin-4-one | o-Phenylenediamines | Fluorinated Benzodiazepine derivatives | Privileged scaffold in medicinal chemistry nih.gov |
| 6-Fluoro-4H-benzo[d] beilstein-journals.orgnih.govdioxin-4-one | Thiourea / Cyclization | Fluorinated Benzothiazoles | Important in agrochemical and pharmaceutical compounds nih.gov |
Precursor in the Synthesis of Trifluoromethyl-Containing Compounds
The development of synthetic methodologies for organofluorine compounds is a major focus of chemical research, driven by the unique properties that fluorine imparts upon molecules. beilstein-journals.org While 6-Fluoro-4H-benzo[d] beilstein-journals.orgnih.govdioxin-4-one contains a single fluorine atom, it serves as a valuable fluorinated building block for the synthesis of molecules containing more complex fluorine motifs, such as the trifluoromethyl (–CF3) group. The trifluoromethyl group is particularly prized in pharmaceutical and agrochemical research for its ability to enhance metabolic stability and lipophilicity. beilstein-journals.orgnih.gov
Synthetic strategies can utilize 6-Fluoro-4H-benzo[d] beilstein-journals.orgnih.govdioxin-4-one as a foundational scaffold, upon which a trifluoromethyl group can be installed through various modern fluorination techniques. For example, functional groups on the benzodioxinone ring or on derivatives synthesized from it can be converted to a CF3 group. The presence of the existing fluorine atom can influence the regioselectivity and success of subsequent fluorination or trifluoromethylation reactions on the aromatic ring. This makes the compound a strategic precursor for accessing highly functionalized, polyfluorinated aromatic structures that would be difficult to synthesize otherwise. beilstein-journals.orgbeilstein-journals.org
Applications in Asymmetric Synthesis and Chiral Catalyst Design
Asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. The 4H-1,3-dioxin scaffold has been a subject of investigation in stereoselective reactions. Research has shown that asymmetric double-bond isomerization of certain 4H-1,3-dioxins can be achieved using chiral DIOP- and DuPHOS-modified nickel complexes, leading to highly enantiomerically enriched products. researchgate.net
The application of such catalytic asymmetric methods to 6-Fluoro-4H-benzo[d] beilstein-journals.orgnih.govdioxin-4-one or its derivatives opens a pathway to novel, chiral, fluorinated building blocks. The electronic properties of the fluorine atom can influence the interaction between the substrate and the chiral catalyst, potentially affecting the efficiency and stereoselectivity of the transformation. researchgate.net These chiral fluorinated dioxinones can then be converted into a variety of enantiomerically pure, complex molecules for use as active pharmaceutical ingredients or as chiral ligands in the design of new asymmetric catalysts.
Derivations Leading to Core Structures for Biological Interaction Studies
Dioxinone derivatives are powerful intermediates in the total synthesis of complex natural products, particularly macrocycles such as macrolides and macrolactams. nih.gov They often serve as stable precursors to highly reactive acylketenes, which can then undergo intramolecular cyclization reactions to form large ring systems. This strategy has been successfully employed in the synthesis of natural products like neopeltolide (B1256781) and exiguolide. nih.gov
While 6-Fluoro-4H-benzo[d] beilstein-journals.orgnih.govdioxin-4-one is a synthetic molecule, its core structure allows it to be used in similar synthetic strategies to generate fluorinated analogs of natural products. The creation of such analogs is a common approach in medicinal chemistry to improve the pharmacological profile of a natural product lead. By incorporating the 6-fluoro-benzodioxinone moiety into a synthetic route, novel analogs of complex natural products like the Synnemadoxins could potentially be created, offering modified biological activity or improved metabolic stability.
The field of agrochemicals heavily relies on organofluorine chemistry. Currently, a significant percentage of commercial pesticides contain at least one fluorine atom, with the most common motifs being a trifluoromethyl group or a fluorine atom on an aromatic ring. nih.gov Fluorination can enhance the efficacy, metabolic stability, and transport properties of the active ingredient. The 4H-benzo[d] beilstein-journals.orgnih.govdioxin-4-one scaffold and its derivatives have been identified as active cores in crop protection agents, including insecticides and fungicides.
Given these established trends, 6-Fluoro-4H-benzo[d] beilstein-journals.orgnih.govdioxin-4-one is an exceptionally promising starting material for the development of new agrochemicals. It provides a direct route to scaffolds that combine a known agrochemically relevant core (benzodioxinone) with the beneficial properties of a fluorine substituent. Derivatives of this compound could lead to the discovery of novel herbicides, fungicides, or insecticides with improved performance profiles.
| Agrochemical Class | Role of Fluorine/Core Scaffold | Example Application |
|---|---|---|
| Herbicides | Increases metabolic stability and binding to target enzymes. | Development of new modes of action. |
| Fungicides | The benzodioxinone thio-analogs are known fungicide cores. Fluorine can enhance potency. | Crop protection agents with improved efficacy. |
| Insecticides | Fluorinated compounds can act as potent modulators of insect ion channels. nih.gov | Creation of next-generation insecticides. |
The benzodioxin and related benzodioxole/benzoxazinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Derivatives of these core structures have been successfully developed as potent and selective enzyme inhibitors for targets such as tyrosinase, PI3Kβ, and Bruton's Tyrosine Kinase (BTK). mdpi.comresearchgate.netnih.gov
The structure of 6-Fluoro-4H-benzo[d] beilstein-journals.orgnih.govdioxin-4-one is ideally suited for the design of novel enzyme inhibitors and molecular probes. The fluorine atom can engage in favorable interactions (e.g., hydrogen bonding, dipolar interactions) within an enzyme's active site, thereby enhancing binding affinity and selectivity. Furthermore, the fluorine atom provides a site for potential radiolabeling with Fluorine-18 (¹⁸F), a positron-emitting isotope. This would enable the development of derivatives as molecular probes for Positron Emission Tomography (PET) imaging, a powerful non-invasive technique for studying biological processes and diagnosing diseases. nih.gov The synthesis of ¹⁸F-labeled compounds from fluorinated precursors is a common strategy in radiochemistry, highlighting the potential of 6-Fluoro-4H-benzo[d] beilstein-journals.orgnih.govdioxin-4-one as a precursor for novel PET radiotracers.
| Scaffold | Biological Target/Application | Reference Compound Type |
|---|---|---|
| beilstein-journals.orgnih.govdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole | Tyrosinase (Inhibitor) | Anti-melanogenic agents mdpi.com |
| 4H-benzo[e] beilstein-journals.orgnih.govoxazin-4-one | PI3Kβ (Inhibitor) | Anticancer agents nih.gov |
| Fluorinated quinazolin-dione | Bruton's Tyrosine Kinase (Inhibitor) | Autoimmune disease therapeutics researchgate.net |
| Fluorinated L-DOPA | Dopaminergic System (PET Imaging) | [¹⁸F]FDOPA for neurological imaging nih.gov |
Integration of 6-Fluoro-4H-benzo[d] beilstein-journals.orgdioxin-4-one into Novel Organic Materials Remains an Area of Nascent Exploration
The strategic incorporation of fluorine atoms into organic molecules has been a widely adopted strategy to modulate the electronic and physical properties of resulting materials, leading to advancements in fields ranging from pharmaceuticals to organic electronics. The compound 6-Fluoro-4H-benzo[d] beilstein-journals.orgdioxin-4-one, with its rigid benzodioxinone core and the presence of an electron-withdrawing fluorine atom, presents a theoretically promising scaffold for the development of new organic materials with tailored functional properties. However, a comprehensive review of available scientific literature indicates that the specific integration of this compound into functional organic materials is a largely unexplored area of research.
While the broader class of benzodioxinones has been investigated for various applications, detailed studies focusing on the 6-fluoro substituted variant are scarce. In principle, the unique combination of the dioxinone ring and the fluorine substituent could impart desirable characteristics to new materials. Fluorination is known to influence key material properties such as thermal stability, solubility, and the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. These modifications are critical in the design of materials for applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
For instance, the introduction of fluorine can enhance the electron-accepting (n-type) properties of a material, which is a crucial aspect in the development of efficient organic electronic devices. Furthermore, the planarity of the benzodioxinone scaffold could promote intermolecular π-π stacking, a phenomenon essential for efficient charge transport in organic semiconductors. The fluorine atom could further influence this packing, potentially leading to more ordered thin films and improved device performance.
Despite these potential advantages, there is a conspicuous absence of published research detailing the synthesis and characterization of polymers, dendrimers, or small molecules for materials science applications that explicitly utilize 6-Fluoro-4H-benzo[d] beilstein-journals.orgdioxin-4-one as a key building block. Consequently, there are no available data on the specific functional properties of such materials. Research in this area would need to first focus on the synthetic methodologies to incorporate this scaffold into larger molecular or polymeric structures. Following successful synthesis, detailed characterization of the resulting materials' photophysical, thermal, and electronic properties would be necessary to ascertain their potential for specific applications.
Below is a table outlining the hypothetical functional properties that could be investigated for materials derived from 6-Fluoro-4H-benzo[d] beilstein-journals.orgdioxin-4-one, based on the general effects of fluorination and the nature of the benzodioxinone core. It is important to note that this table is speculative and not based on reported experimental data.
| Property Category | Specific Property to Investigate | Potential Influence of 6-Fluoro-4H-benzo[d] beilstein-journals.orgdioxin-4-one Scaffold |
| Optical Properties | Absorption and Emission Spectra | The rigid, conjugated core could lead to fluorescence; the fluorine atom might induce a blue-shift in the emission spectrum. |
| Quantum Yield | The planarity of the scaffold could enhance fluorescence quantum yield by reducing non-radiative decay pathways. | |
| Electronic Properties | HOMO/LUMO Energy Levels | The electron-withdrawing nature of fluorine is expected to lower both HOMO and LUMO levels, potentially improving air stability and electron injection. |
| Charge Carrier Mobility | Favorable molecular packing induced by the planar scaffold and fluorine interactions could lead to enhanced charge mobility. | |
| Thermal Properties | Thermal Stability (TGA/DSC) | The presence of the C-F bond, one of the strongest single bonds, could contribute to increased thermal stability of the resulting material. |
| Morphological Properties | Thin-Film Morphology (AFM/XRD) | The planar structure might promote crystalline or well-ordered domains in thin films, which is beneficial for charge transport. |
Future research endeavors are required to synthesize and characterize materials based on the 6-Fluoro-4H-benzo[d] beilstein-journals.orgdioxin-4-one scaffold to validate these theoretical advantages and unlock its potential in the realm of functional organic materials. Without such dedicated studies, the role of this specific compound in materials science remains speculative.
Emerging Research Directions and Future Perspectives on 6 Fluoro 4h Benzo D 1 2 Dioxin 4 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to valuable chemical entities is a cornerstone of modern organic chemistry. For 6-Fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. A promising avenue lies in the adaptation of methodologies developed for related benzodioxinones, such as the direct synthesis from salicylic (B10762653) acids and acetylenic esters. nih.govrsc.org A key research objective will be the strategic incorporation of a fluorine atom onto the salicylic acid precursor and the subsequent optimization of a copper-catalyzed cyclization to afford the target molecule in high yield and purity.
The principles of green chemistry will be central to these new synthetic strategies. This includes the exploration of alternative, non-toxic solvents, the use of catalytic systems to minimize waste, and the design of processes with high atom economy. The development of one-pot procedures, where multiple synthetic transformations are carried out in a single reaction vessel, will also be a key goal, streamlining the synthesis and reducing the environmental footprint. researchgate.net
Table 1: Potential Starting Materials for Sustainable Synthesis
| Starting Material Class | Potential Advantages | Key Research Challenge |
| Fluorinated Salicylic Acids | Direct incorporation of the fluorine atom | Availability and cost of specific isomers |
| Acetylenic Esters | Versatility in introducing substitution | Control of regioselectivity in the cyclization step |
| Catalytic Systems (e.g., Copper) | Lower reaction temperatures and waste | Catalyst stability and recyclability |
Exploration of Unprecedented Reactivity Patterns and Mechanistic Insights
The introduction of a fluorine atom at the 6-position of the 4H-benzo[d] nih.govrsc.orgdioxin-4-one scaffold is anticipated to significantly influence its electronic properties and, consequently, its reactivity. Fluorine's high electronegativity can alter the electron density distribution within the aromatic ring and the dioxinone moiety, potentially opening up new avenues for chemical transformations.
Future research in this area will involve a systematic investigation of the compound's reactivity towards a range of electrophilic and nucleophilic reagents. Mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational chemistry, will be crucial to unravel the intricate details of these reactions. researchgate.net Understanding the influence of the fluorine substituent on reaction pathways and transition states will be paramount for rationally designing new synthetic applications for this molecule. A key area of interest will be to explore if the fluorine atom can direct regioselectivity in substitution reactions or influence the stability of reaction intermediates.
Advanced Computational Approaches for Predictive Modeling and Materials Design
Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules with desired properties. In the context of 6-Fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one, advanced computational approaches can provide valuable insights into its structure, properties, and potential applications.
Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties, aiding in its characterization. Furthermore, predictive modeling can be used to forecast its reactivity and to design novel derivatives with tailored electronic or photophysical properties for applications in materials science. For instance, computational screening could identify derivatives with potential as organic light-emitting diode (OLED) materials or as components in advanced polymers. The insights gained from these computational studies will guide experimental efforts, saving time and resources in the laboratory.
Integration of Flow Chemistry and Green Chemistry Principles in Synthesis
The synthesis of fine chemicals and pharmaceuticals is increasingly benefiting from the adoption of flow chemistry, a technology that offers enhanced safety, efficiency, and scalability compared to traditional batch processes. beilstein-journals.orgresearchgate.netuc.pt The integration of flow chemistry with green chemistry principles represents a powerful strategy for the sustainable production of 6-Fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one.
Future research will focus on developing continuous-flow processes for the synthesis of this compound. This could involve designing microreactors that allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. beilstein-journals.org The use of immobilized catalysts and reagents within the flow system can further enhance the sustainability of the process by enabling their easy separation and reuse. The development of a telescoped flow synthesis, where multiple reaction steps are connected in a continuous sequence without the need for isolating intermediates, would be a significant advancement. researchgate.net
Table 2: Comparison of Batch vs. Flow Synthesis for 6-Fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Often requires re-optimization | More straightforward to scale up |
| Safety | Handling of potentially hazardous reagents in large quantities | Smaller reaction volumes, better heat and mass transfer |
| Efficiency | Can have longer reaction times and workup procedures | Potential for faster reactions and in-line purification |
| Sustainability | Can generate significant solvent and reagent waste | Reduced waste, potential for solvent recycling |
Application in Multicomponent Reactions to Access Diverse Chemical Space
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a highly efficient tool for generating molecular diversity. vjs.ac.vn The unique structural and electronic features of 6-Fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one make it an attractive candidate for use as a building block in novel MCRs.
Future research will aim to design and develop new MCRs that incorporate 6-Fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one as a key component. This could involve leveraging the reactivity of the carbonyl group or the aromatic ring to participate in cycloaddition reactions, condensation reactions, or other bond-forming processes. The resulting libraries of complex, fluorinated heterocyclic compounds could then be screened for a wide range of biological activities or material properties, potentially leading to the discovery of new drug candidates or functional materials. The development of stereoselective MCRs involving this scaffold would be particularly valuable for accessing chiral molecules with potential therapeutic applications.
Q & A
Q. What are the established synthetic routes for 6-Fluoro-4H-benzo[d][1,3]dioxin-4-one, and how can reaction conditions be optimized?
The compound is synthesized via a CuI/NaHCO3-mediated reaction between salicylic acid derivatives and acetylenic esters in acetonitrile. Key parameters include stoichiometric ratios (e.g., 1:1 for salicylic acid to acetylenic ester), ambient temperature, and reaction times of 12–24 hours. Optimization involves adjusting catalyst loading (5–10 mol% CuI) and base concentration (2 equiv NaHCO3) to improve yields (typically 60–85%) . For fluorinated derivatives, substituting salicylic acid with fluorinated analogs (e.g., 5-fluorosalicylic acid) introduces the fluorine atom at the desired position .
Q. How can NMR spectroscopy and melting point analysis be used to confirm the structure of this compound?
Key NMR signals for the compound include:
- ¹H NMR (CDCl₃): δ 4.85 (s, 2H, CH₂-4), 5.20 (s, 2H, CH₂-2), and aromatic protons at δ 6.6–6.9 with coupling constants indicative of fluorine substitution (e.g., J5,F = 8.3 Hz) .
- ¹³C NMR: Peaks at δ 65.9 (CH₂-4) and 91.2 (CH₂-2), with fluorine-coupled carbons (e.g., δ 157.3, J6,F = 239.9 Hz for C-6) . Melting points (e.g., 124.8–124.9°C) should align with literature values; discrepancies may indicate impurities, necessitating recrystallization or column chromatography .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
After quenching with water, extraction using dichloromethane (DCM) or ethyl acetate is standard. Purification via silica gel chromatography with hexane/ethyl acetate (4:1 to 2:1) resolves the product. For stubborn impurities, preparative HPLC with a C18 column and acetonitrile/water gradient is recommended .
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic and reactivity profile of this compound in subsequent reactions?
The electron-withdrawing fluorine at C-6 increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic substitutions (e.g., amidation). This is evidenced by downfield shifts in ¹³C NMR (δ 157.3 for C-6) and reduced activation energy in ring-opening reactions compared to non-fluorinated analogs . Computational studies (DFT) can model charge distribution to predict regioselectivity in derivatization .
Q. What mechanistic insights support the CuI-catalyzed formation of this compound from acetylenic esters?
The reaction proceeds via a copper-acetylide intermediate, where CuI coordinates to the triple bond, facilitating nucleophilic attack by the salicylic acid’s hydroxyl group. NaHCO3 acts as a mild base to deprotonate intermediates. Kinetic studies suggest a first-order dependence on both CuI and substrate concentrations . Competing pathways (e.g., dimerization of acetylenic esters) are suppressed by maintaining low temperatures (0–25°C) .
Q. How can crystallographic data resolve contradictions in reported structural assignments for fluorinated benzodioxinones?
Single-crystal X-ray diffraction confirms bond lengths and angles, distinguishing between positional isomers (e.g., 6-fluoro vs. 7-fluoro derivatives). For example, C–F bond lengths (~1.35 Å) and torsion angles around the dioxin ring provide unambiguous assignment of fluorine placement, addressing discrepancies from NMR alone .
Q. What strategies are employed to study the biological activity of this compound derivatives?
Derivatives are screened for bioactivity via:
- Enzyme inhibition assays: Fluorinated benzodioxinones are evaluated as protease or kinase inhibitors due to their electrophilic carbonyl group.
- Molecular docking: Fluorine’s role in enhancing binding affinity (e.g., halogen bonding with receptor pockets) is modeled using software like AutoDock .
- In vitro anti-inflammatory tests: Fluorinated analogs are assessed for COX-2 inhibition, leveraging structural similarities to known active compounds .
Data Analysis and Troubleshooting
Q. How should researchers address inconsistencies in reported melting points or NMR data for this compound?
Discrepancies often arise from polymorphic forms or residual solvents. Remedies include:
- Recrystallization: Use ethanol/water mixtures to obtain pure crystals.
- Dynamic NMR: Variable-temperature experiments resolve overlapping signals caused by conformational flexibility .
- Cross-validation: Compare data with computational predictions (e.g., ACD/Labs NMR database) .
Q. What analytical techniques complement NMR for characterizing fluorinated benzodioxinones?
- High-resolution mass spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]<sup>+</sup> at m/z 155.03 for C₈H₅FO₃).
- IR spectroscopy: Identifies carbonyl stretches (~1740 cm⁻¹) and C–F vibrations (~1100 cm⁻¹).
- X-ray photoelectron spectroscopy (XPS): Quantifies fluorine content and oxidation states .
Experimental Design
Q. How can researchers design a kinetic study to compare the reactivity of 6-fluoro vs. non-fluorinated benzodioxinones?
- Substrate scope: Use identical reaction conditions (solvent, temperature) with varying substituents.
- Rate determination: Monitor reaction progress via <sup>19</sup>F NMR or HPLC to track fluorine’s electronic effects.
- Activation parameters: Calculate ΔH‡ and ΔS‡ using Eyring plots from rate constants at multiple temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
